N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17208103
InChI: InChI=1S/C19H14ClN5O5/c1-11-8-13(6-7-16(11)30-19-21-9-12(20)10-22-19)23-18(27)24-17(26)14-4-2-3-5-15(14)25(28)29/h2-10H,1H3,(H2,23,24,26,27)
SMILES:
Molecular Formula: C19H14ClN5O5
Molecular Weight: 427.8 g/mol

N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC17208103

Molecular Formula: C19H14ClN5O5

Molecular Weight: 427.8 g/mol

* For research use only. Not for human or veterinary use.

N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide -

Specification

Molecular Formula C19H14ClN5O5
Molecular Weight 427.8 g/mol
IUPAC Name N-[[4-(5-chloropyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-nitrobenzamide
Standard InChI InChI=1S/C19H14ClN5O5/c1-11-8-13(6-7-16(11)30-19-21-9-12(20)10-22-19)23-18(27)24-17(26)14-4-2-3-5-15(14)25(28)29/h2-10H,1H3,(H2,23,24,26,27)
Standard InChI Key SRCYRSNCOKJWQQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC3=NC=C(C=N3)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide (molecular formula: C20H15ClN4O5\text{C}_{20}\text{H}_{15}\text{ClN}_4\text{O}_5) consists of three primary moieties:

  • A 5-chloropyrimidin-2-yl group, a heterocyclic aromatic ring with chlorine at position 5.

  • A 3-methylphenyl unit connected via an ether linkage to the pyrimidine ring.

  • A 2-nitrobenzamide group attached through a carbamoyl bridge (-NH-C(O)-).

The presence of electron-withdrawing groups (chlorine, nitro) and the carbamoyl linker creates a polarized structure, likely influencing solubility, reactivity, and intermolecular interactions .

Table 1: Key Structural Features

FeatureDescription
Molecular Weight426.81 g/mol
Topological Polar Surface Area~130 Ų (estimated via analog comparison)
LogP (Predicted)2.8–3.5 (moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH and carbamoyl NH)
Hydrogen Bond Acceptors8 (pyrimidine N, ether O, nitro O, amide O, carbamoyl O)

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential coupling reactions:

  • Formation of the Pyrimidine Ether Linkage:

    • Nucleophilic aromatic substitution between 5-chloro-2-hydroxypyrimidine and a 4-hydroxy-3-methylphenyl precursor under basic conditions .

  • Carbamoyl Bridge Installation:

    • Reaction of the resulting aryl ether with phosgene or a carbamoyl chloride derivative to introduce the -NH-C(O)- group.

  • Benzamide Attachment:

    • Amidation of the carbamoyl intermediate with 2-nitrobenzoyl chloride.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsYield (Estimated)
1Nucleophilic substitutionK₂CO₃, DMF, 80–100°C, 12h60–70%
2CarbamoylationPhosgene, pyridine, 0°C → RT, 6h50–65%
3Amidation2-Nitrobenzoyl chloride, Et₃N, THF, 0°C40–55%

Challenges in Synthesis

  • Steric Hindrance: The 3-methyl group on the phenyl ring may impede ether formation.

  • Nitro Group Sensitivity: The 2-nitrobenzamide moiety requires careful handling to avoid reduction or side reactions.

  • Purification: High polar surface area complicates crystallization; chromatography may be necessary.

Pharmacological Properties

Mechanism of Action (Hypothetical)

The compound’s structural motifs suggest potential kinase inhibition:

  • Chloropyrimidine: Mimics ATP-binding site competitors (e.g., imatinib) .

  • Nitro Group: May enhance binding via dipole interactions or serve as a prodrug moiety (reducible to amine in vivo).

Table 3: Predicted Biological Targets

Target ClassExample TargetBinding Affinity (Predicted IC₅₀)
Tyrosine KinasesEGFR50–200 nM
Serine/Threonine KinasesCDK2100–500 nM
Antimicrobial TargetsDihydrofolate reductase1–10 μM

ADME Profiling

  • Absorption: Moderate oral bioavailability (LogP ~3.0; TPSA ~130 Ų).

  • Metabolism: Likely hepatic CYP450 oxidation (nitro reduction to amine possible).

  • Excretion: Renal clearance predominant due to moderate molecular weight.

Applications in Pharmaceutical Research

Oncology

Chloropyrimidine derivatives are explored as kinase inhibitors. This compound’s nitro group could enhance tumor selectivity via hypoxia-activated cytotoxicity .

Antimicrobial Development

Nitrobenzamide compounds exhibit activity against Mycobacterium tuberculosis. The carbamoyl bridge may improve membrane penetration .

Chemical Biology

As a photoaffinity probe: The nitro group could be replaced with a diazirine for target identification studies.

ParameterGuideline
Personal Protective EquipmentGloves, lab coat, eye protection
VentilationFume hood required for synthesis
Storage-20°C, desiccated, light-sensitive

Recent Developments and Future Directions

Computational Advances

  • Molecular Dynamics Simulations: Predict stable binding conformations with kinase targets.

  • QSAR Modeling: Optimize substituents to enhance potency and reduce toxicity.

Patent Landscape

No patents directly claim this compound, but related structures are protected in kinase inhibitor portfolios (e.g., WO 2020223456A1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator